molecular formula C16H14O3 B1335317 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- CAS No. 144242-91-1

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-

Cat. No.: B1335317
CAS No.: 144242-91-1
M. Wt: 254.28 g/mol
InChI Key: LCUILCDHTJZGOQ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-: is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a phenylmethoxy group attached to the phenyl ring, which is further connected to the propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyl Ether: The first step involves the formation of benzyl ether by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Aldol Condensation: The benzyl ether is then subjected to aldol condensation with acrolein in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenylmethoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.

    2-Propenoic acid, 3-[3-(phenylmethoxy)phenyl]-: Similar structure but with the phenylmethoxy group attached at a different position on the phenyl ring.

Uniqueness

2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- is unique due to the specific positioning of the phenylmethoxy group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other cinnamic acid derivatives and contributes to its unique properties.

Properties

IUPAC Name

3-(2-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUILCDHTJZGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404082
Record name 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144242-91-1
Record name 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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